molecular formula C17H20N2O3S B337246 1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE

1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE

Cat. No.: B337246
M. Wt: 332.4 g/mol
InChI Key: CTPFLZPAXMVZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperazine ring through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzenesulfonyl-4-phenylpiperazine or 4-formylbenzenesulfonyl-4-phenylpiperazine.

    Reduction: Formation of 4-methoxyphenylsulfide-4-phenylpiperazine.

    Substitution: Formation of nitro, halo, or sulfo derivatives of the compound.

Scientific Research Applications

1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
  • 3-[5-Methoxy-1-(4-methoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid

Uniqueness

1-(4-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE is unique due to its specific combination of a methoxyphenyl group and a phenyl group attached to a piperazine ring through a sulfonyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C17H20N2O3S/c1-22-16-7-9-17(10-8-16)23(20,21)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI Key

CTPFLZPAXMVZSB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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